
JB1 trifluoroacetate salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JB1 trifluoroacetate salt is a cyclic peptide composed of 12 amino acids. It is an analog of insulin-like growth factor 1 (IGF-1) and acts as an IGF-1 receptor antagonist. This compound is widely used in scientific research due to its ability to inhibit the binding of IGF-1 to its receptor, thereby modulating various biological processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JB1 trifluoroacetate salt involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the free peptide. The final step involves the formation of the cyclic disulfide bond between the cysteine residues and the addition of trifluoroacetic acid to form the trifluoroacetate salt .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product, which is crucial for its application in research .
Analyse Chemischer Reaktionen
Types of Reactions
JB1 trifluoroacetate salt primarily undergoes peptide bond formation and disulfide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under standard conditions.
Common Reagents and Conditions
Peptide Bond Formation: Protected amino acids, coupling reagents (e.g., HBTU, HATU), and bases (e.g., DIPEA).
Disulfide Bond Formation: Oxidizing agents (e.g., iodine, DMSO).
Major Products Formed
The major product formed is the cyclic peptide this compound, characterized by the presence of a disulfide bond between the cysteine residues .
Wissenschaftliche Forschungsanwendungen
JB1 trifluoroacetate salt is utilized in various fields of scientific research:
Chemistry: As a model compound for studying peptide synthesis and disulfide bond formation.
Biology: To investigate the role of IGF-1 in cellular processes, including growth, development, and differentiation.
Medicine: In cancer research, this compound is used to study the inhibition of IGF-1 signaling pathways, which are implicated in the proliferation of cancer cells.
Industry: As a reference standard in the development of peptide-based therapeutics and diagnostic tools.
Wirkmechanismus
JB1 trifluoroacetate salt exerts its effects by binding to the IGF-1 receptor, thereby preventing IGF-1 from interacting with its receptor. This inhibition disrupts the downstream signaling pathways mediated by IGF-1, which are involved in various cellular processes such as growth, proliferation, and survival. The primary molecular targets include the IGF-1 receptor and associated signaling molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- TNIIIA2 trifluoroacetate salt
- Gap19 trifluoroacetate salt
- TAT-Gap19 trifluoroacetate salt
Uniqueness
JB1 trifluoroacetate salt is unique due to its specific structure as a cyclic peptide and its role as an IGF-1 receptor antagonist. Unlike other similar compounds, this compound specifically inhibits IGF-1 binding, making it a valuable tool in research focused on IGF-1 signaling pathways .
Eigenschaften
Molekularformel |
C55H88N14O15S2 |
|---|---|
Molekulargewicht |
1249.5 g/mol |
IUPAC-Name |
(3S,6S,9S,15S,18S,21S,24R,29R,32S,35S,38S,41S)-24-amino-3,35-bis(4-aminobutyl)-32-(hydroxymethyl)-21-[(4-hydroxyphenyl)methyl]-15,18,38-trimethyl-6-(2-methylpropyl)-2,5,8,14,17,20,23,31,34,37,40-undecaoxo-26,27-dithia-1,4,7,13,16,19,22,30,33,36,39-undecazatricyclo[39.3.0.09,13]tetratetracontane-29-carboxylic acid |
InChI |
InChI=1S/C55H88N14O15S2/c1-29(2)24-38-49(77)63-37(13-7-9-21-57)54(82)69-23-11-14-42(69)51(79)60-31(4)45(73)62-36(12-6-8-20-56)47(75)66-40(26-70)50(78)67-41(55(83)84)28-86-85-27-35(58)46(74)64-39(25-33-16-18-34(71)19-17-33)48(76)59-30(3)44(72)61-32(5)53(81)68-22-10-15-43(68)52(80)65-38/h16-19,29-32,35-43,70-71H,6-15,20-28,56-58H2,1-5H3,(H,59,76)(H,60,79)(H,61,72)(H,62,73)(H,63,77)(H,64,74)(H,65,80)(H,66,75)(H,67,78)(H,83,84)/t30-,31-,32-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m0/s1 |
InChI-Schlüssel |
MPUVBZQBFGGAAS-XHGDPFBQSA-N |
Isomerische SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCC[C@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N3CCC[C@H]3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
Kanonische SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)N3CCCC3C(=O)N1)CCCCN)CC(C)C)C)C)CC4=CC=C(C=C4)O)N)C(=O)O)CO)CCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


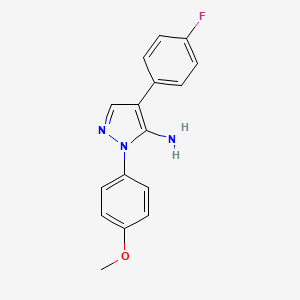
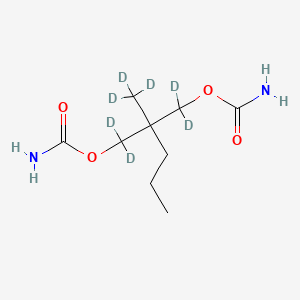
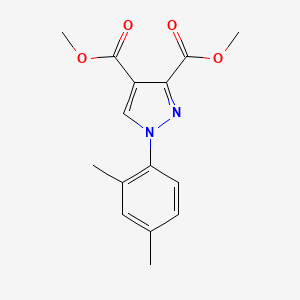
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B12045254.png)

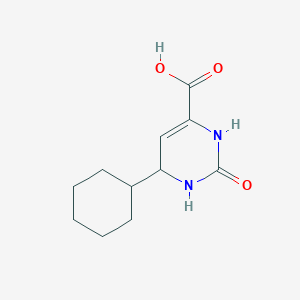


![N'-[(E)-(3-Nitrophenyl)methylidene]-5-tert-pentyl-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide](/img/structure/B12045274.png)

![N-(4-Chlorobenzyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12045282.png)
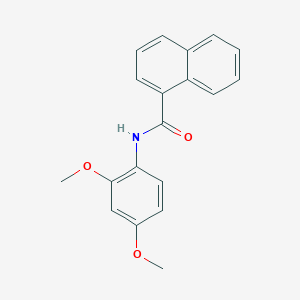

![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12045304.png)
